Methyl-5-Methoxy-4-Methylnicotinat

Übersicht

Beschreibung

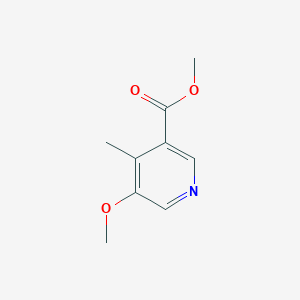

Methyl 5-methoxy-4-methylnicotinate is a chemical compound with the molecular formula C9H11NO3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of Methyl 5-methoxy-4-methylnicotinate consists of a nicotinate core with methoxy and methyl substituents. The InChI code for this compound is 1S/C9H11NO3/c1-6-7(9(11)13-3)4-10-5-8(6)12-2/h4-5H,1-3H3 .Physical and Chemical Properties Analysis

Methyl 5-methoxy-4-methylnicotinate is a solid substance at room temperature with a molecular weight of 181.19 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Methyl-5-Methoxy-4-Methylnicotinat: ist eine Verbindung, die bei der Entwicklung neuer Medikamente eingesetzt werden kann. Seine Struktur ist modifikationsfreundlich, was es zu einem wertvollen Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Moleküle macht. Beispielsweise ist seine Verwendung bei der Herstellung von Derivaten, die möglicherweise als Antikrebsmittel wirken könnten, ein Bereich von großem Interesse .

Epigenetische Forschung

Schließlich könnte die Rolle der Verbindung in der epigenetischen Forschung von Bedeutung sein. Es kann als Methylspender in DNA-Methylierungsstudien dienen, was ein entscheidender Prozess bei der Regulation der Genexpression ist. Diese Anwendung könnte weitreichende Auswirkungen auf das Verständnis genetischer Krankheiten und die Entwicklung von Gentherapien haben .

Safety and Hazards

Methyl 5-methoxy-4-methylnicotinate is associated with certain hazards. It can cause serious eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

- It is thought that Methyl 5-methoxy-4-methylnicotinate promotes the release of prostaglandin D2 (PGD2) locally. PGD2 has a short half-life and acts as a vasodilator and inflammatory mediator .

Mode of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Methyl 5-methoxy-4-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺), which are essential cofactors in redox reactions. The interaction of Methyl 5-methoxy-4-methylnicotinate with these cofactors facilitates various enzymatic reactions, including those catalyzed by dehydrogenases and reductases. Additionally, Methyl 5-methoxy-4-methylnicotinate has been observed to modulate the activity of certain enzymes involved in the methionine salvage pathway, thereby influencing cellular metabolism .

Cellular Effects

Methyl 5-methoxy-4-methylnicotinate exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). By modulating these pathways, Methyl 5-methoxy-4-methylnicotinate can affect gene expression and cellular metabolism. For instance, it has been reported to enhance the expression of genes involved in oxidative stress response and mitochondrial function. Furthermore, Methyl 5-methoxy-4-methylnicotinate can impact cellular energy production by influencing the activity of enzymes in the tricarboxylic acid (TCA) cycle .

Molecular Mechanism

The molecular mechanism of action of Methyl 5-methoxy-4-methylnicotinate involves its binding interactions with various biomolecules. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, Methyl 5-methoxy-4-methylnicotinate can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby affecting cellular responses to DNA damage. Moreover, Methyl 5-methoxy-4-methylnicotinate can modulate gene expression by influencing the activity of transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-methoxy-4-methylnicotinate can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cellular context. For instance, prolonged exposure to Methyl 5-methoxy-4-methylnicotinate has been associated with changes in cellular metabolism and gene expression, which may have implications for its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of Methyl 5-methoxy-4-methylnicotinate in animal models can vary depending on the dosage administered. At lower doses, this compound has been shown to exert beneficial effects on cellular metabolism and energy production. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction. Studies in animal models have identified specific dosage thresholds beyond which the compound’s effects become detrimental. These findings highlight the importance of careful dosage optimization in potential therapeutic applications of Methyl 5-methoxy-4-methylnicotinate.

Metabolic Pathways

Methyl 5-methoxy-4-methylnicotinate is involved in several metabolic pathways, including the methionine salvage pathway and the nicotinate and nicotinamide metabolism pathway. In the methionine salvage pathway, this compound interacts with enzymes such as methylthioribose-1-phosphate isomerase and acireductone dioxygenase, facilitating the recycling of methionine from methylthioadenosine. Additionally, Methyl 5-methoxy-4-methylnicotinate can influence the levels of metabolites such as S-adenosylmethionine and homocysteine, thereby affecting overall metabolic flux.

Transport and Distribution

The transport and distribution of Methyl 5-methoxy-4-methylnicotinate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on the cellular context. Once inside the cell, Methyl 5-methoxy-4-methylnicotinate can interact with intracellular binding proteins, which may influence its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the mitochondria and the nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of Methyl 5-methoxy-4-methylnicotinate is an important determinant of its activity and function. This compound has been observed to localize to various subcellular compartments, including the mitochondria, nucleus, and cytoplasm. The targeting of Methyl 5-methoxy-4-methylnicotinate to specific compartments is facilitated by targeting signals and post-translational modifications. For example, the presence of a mitochondrial targeting sequence can direct the compound to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, nuclear localization signals can facilitate the transport of Methyl 5-methoxy-4-methylnicotinate to the nucleus, where it can modulate gene expression and DNA repair processes .

Eigenschaften

IUPAC Name |

methyl 5-methoxy-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-7(9(11)13-3)4-10-5-8(6)12-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRWOWUEEYCOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}amino)benzonitrile](/img/structure/B1477803.png)